4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core fused with a triazine ring, and a trifluoromethylphenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with a suitable trifluoromethylphenyl derivative under specific conditions. One common method involves the use of arylglyoxal hydrates in the presence of a base such as sodium ethoxide, leading to the formation of the desired triazino[1,2-a]benzimidazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Biology: The compound’s structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s unique properties make it suitable for use in advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares a similar benzimidazole core but lacks the triazine ring, resulting in different chemical and biological properties.
4-Aroyl-[1,3,5]triazino[1,2-a]benzimidazol-2(1H)-imines: These compounds have a similar triazino[1,2-a]benzimidazole scaffold but with different substituents, leading to variations in their reactivity and applications.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of both the trifluoromethylphenyl group and the triazino[1,2-a]benzimidazole scaffold. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, as well as potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C16H12F3N5 |
---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C16H12F3N5/c17-16(18,19)10-6-2-1-5-9(10)13-22-14(20)23-15-21-11-7-3-4-8-12(11)24(13)15/h1-8,13H,(H3,20,21,22,23) |
InChI Key |
TUOQDYUKQRGGMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.